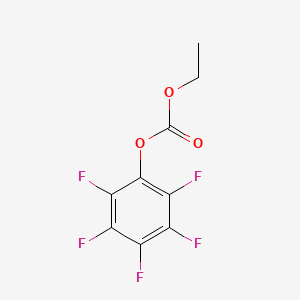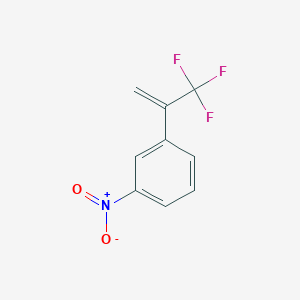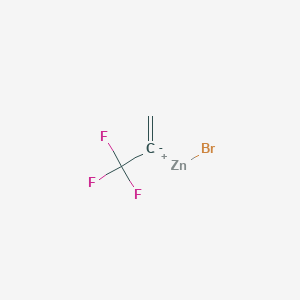
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The specific structure of this compound includes two ethyl groups and a propynyl group attached to the dioxolane ring, which can impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, need to be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for investigating biological pathways.
Medicine: Possible applications in drug development and as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
(4S)-2,2-Diethyl-1,3-dioxolane: Lacks the propynyl group, which may affect its reactivity and applications.
(4S)-2,2-Diethyl-4-methyl-1,3-dioxolane: Contains a methyl group instead of a propynyl group, leading to different chemical properties.
(4S)-2,2-Diethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains a prop-2-en-1-yl group, which may result in different reactivity.
Uniqueness
The presence of the prop-2-yn-1-yl group in (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity towards certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired.
特性
CAS番号 |
172268-68-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(4S)-2,2-diethyl-4-prop-2-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-4-7-9-8-11-10(5-2,6-3)12-9/h1,9H,5-8H2,2-3H3/t9-/m0/s1 |
InChIキー |
VRBJTOHWNKXDHF-VIFPVBQESA-N |
異性体SMILES |
CCC1(OC[C@@H](O1)CC#C)CC |
正規SMILES |
CCC1(OCC(O1)CC#C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
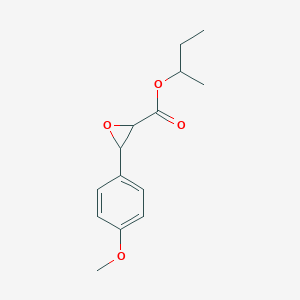
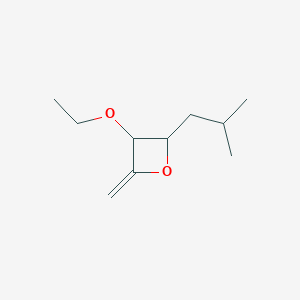
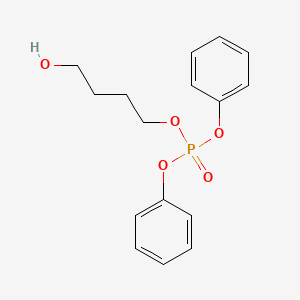
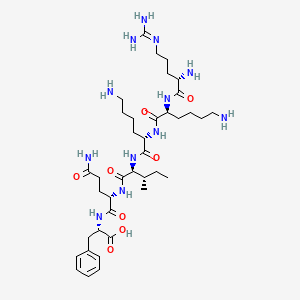
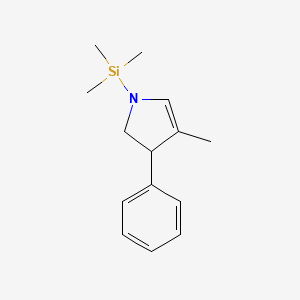
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

